ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as an ester, an imine, and a triazatricyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the use of a Biginelli reaction, which is a multi-component reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as zinc chloride (ZnCl₂) in ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Biginelli reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert imine groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO₄, CrO₃), reducing agents (NaBH₄, LiAlH₄), and nucleophiles (amines, alcohols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another ester with a pyrimidine ring, known for its biological activities.
4-Hydroxy-2-quinolones: Compounds with similar heterocyclic structures, used in drug development for their pharmacological properties.
Uniqueness
Ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its combination of functional groups and triazatricyclo ring system, which confer distinct chemical reactivity and potential biological activities not commonly found in other similar compounds.
Properties
Molecular Formula |
C28H28N4O7 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C28H28N4O7/c1-4-38-28(35)22-15-21-24(29-23-9-5-6-10-31(23)27(21)34)32(16-18-8-7-11-39-18)25(22)30-26(33)17-12-19(36-2)14-20(13-17)37-3/h5-6,9-10,12-15,18H,4,7-8,11,16H2,1-3H3 |
InChI Key |
ABBJISMWYQMFRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC(=C4)OC)OC)CC5CCCO5 |
Origin of Product |
United States |
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